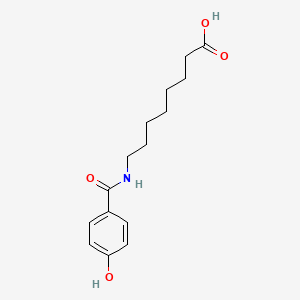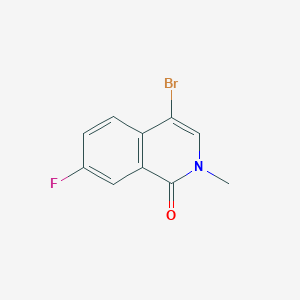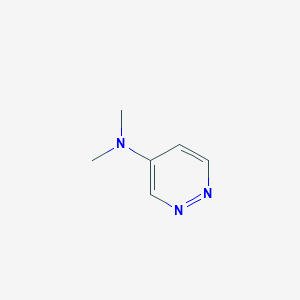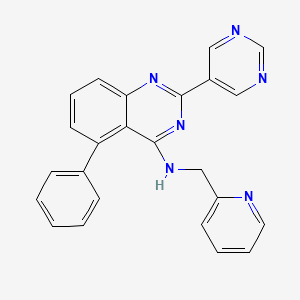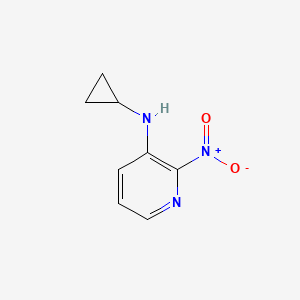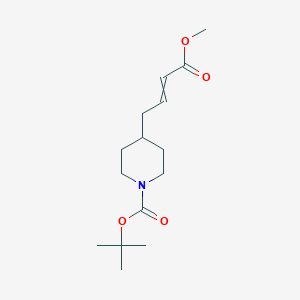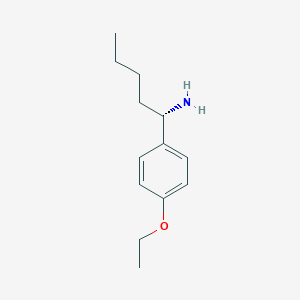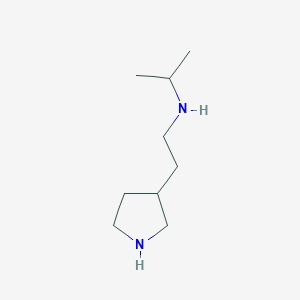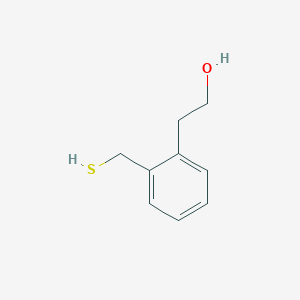
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C9H12OS It is characterized by the presence of a hydroxyl group (-OH) and a thiol group (-SH) attached to a benzene ring through an ethylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromomethylphenol with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form corresponding ethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethers.
Substitution: Halogenated derivatives.
科学研究应用
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiol and hydroxyl functionalities into molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-(Mercaptomethyl)phenyl)ethan-1-ol involves its reactive thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways by interacting with proteins, enzymes, and other cellular components. The hydroxyl group also contributes to its solubility and reactivity in aqueous environments.
相似化合物的比较
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the hydroxyl group.
2-(2-Methylamino)phenyl)ethan-1-ol: Contains an amino group instead of a thiol group.
2-(2-Hydroxyethyl)phenol: Similar structure but lacks the thiol group.
Uniqueness
2-(2-(Mercaptomethyl)phenyl)ethan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
2-[2-(sulfanylmethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H12OS/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,10-11H,5-7H2 |
InChI 键 |
BDEXVPYBNOFEJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCO)CS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


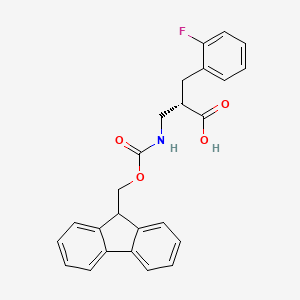

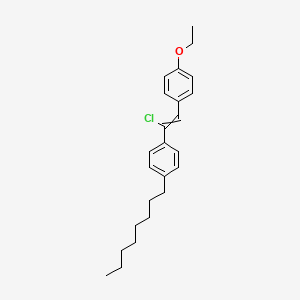
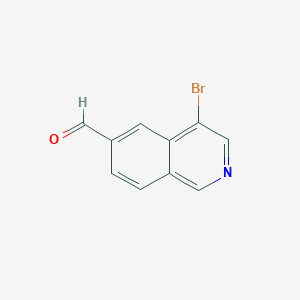
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
